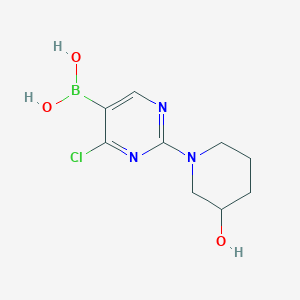![molecular formula C9H20OSi B14085812 Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane CAS No. 101653-02-5](/img/structure/B14085812.png)
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopropyl group attached to a silane moiety through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction.
Reaction Conditions:
Reagents: Cyclopropyl alcohol, trimethylchlorosilane, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Various organosilicon compounds with different functional groups
Aplicaciones Científicas De Investigación
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane exerts its effects involves the interaction of the cyclopropyl group with various molecular targets. The cyclopropyl group is known for its ability to stabilize reactive intermediates and facilitate the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic environments and improve the solubility of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
- Propargyloxytrimethylsilane
- Triisopropyl(trimethylsilyl)ethynylsilane
- Aminopropyltris(trimethylsiloxy)silane
Uniqueness
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds. The combination of the cyclopropyl and trimethylsilyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
101653-02-5 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
trimethyl-(1-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2)9(6-7-9)10-11(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
RPHBQFBQSSDUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


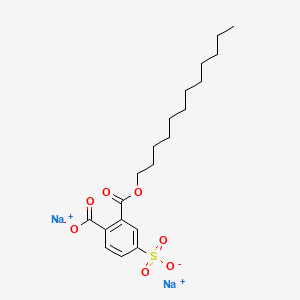
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
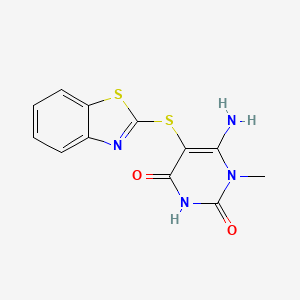

![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
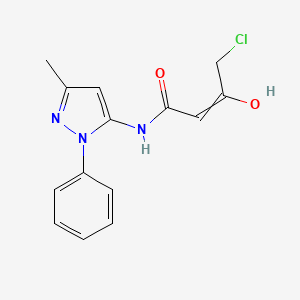
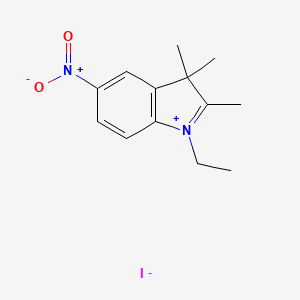
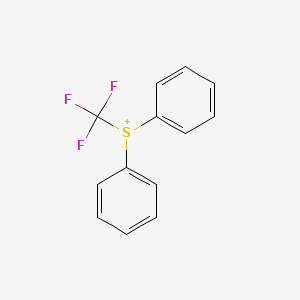
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14085794.png)
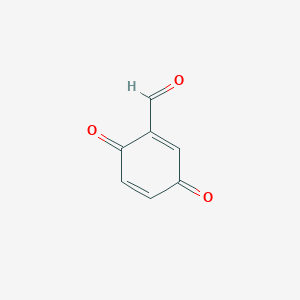
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
